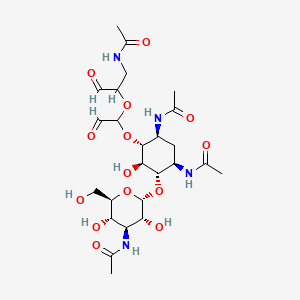
(R)-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a dihydrofuran ring, which is fused with a benzyl group substituted with benzyloxy groups at the 3 and 4 positions. The ®-configuration indicates the specific stereochemistry of the molecule, which can significantly influence its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the protection of the hydroxyl groups on the benzyl ring using benzyl chloride in the presence of a base such as sodium hydroxide.
Cyclization: The protected benzyl intermediate undergoes cyclization with a suitable dihydrofuran precursor under acidic or basic conditions to form the dihydrofuran ring.
Deprotection: The final step involves the removal of the benzyl protecting groups using hydrogenation or other deprotection methods to yield the desired compound.
Industrial Production Methods
Industrial production of ®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The benzyloxy groups and dihydrofuran ring play crucial roles in binding interactions and overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-5-(3,4-Dimethoxybenzyl)dihydrofuran-2(3H)-one: Similar structure but with methoxy groups instead of benzyloxy groups.
(S)-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one: Enantiomer with (S)-configuration.
5-(3,4-Bis(benzyloxy)phenyl)-2,3-dihydrofuran: Lacks the benzyl group.
Uniqueness
®-5-(3,4-Bis(benzyloxy)benzyl)dihydrofuran-2(3H)-one is unique due to its specific ®-configuration and the presence of benzyloxy groups, which can influence its reactivity and biological activity. The combination of these structural features makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C25H24O4 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(5R)-5-[[3,4-bis(phenylmethoxy)phenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C25H24O4/c26-25-14-12-22(29-25)15-21-11-13-23(27-17-19-7-3-1-4-8-19)24(16-21)28-18-20-9-5-2-6-10-20/h1-11,13,16,22H,12,14-15,17-18H2/t22-/m1/s1 |
Clé InChI |
IPOONZCKCXAJSU-JOCHJYFZSA-N |
SMILES isomérique |
C1CC(=O)O[C@H]1CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canonique |
C1CC(=O)OC1CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)
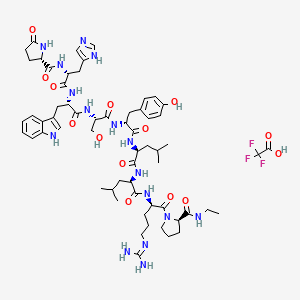
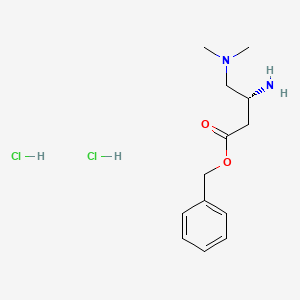

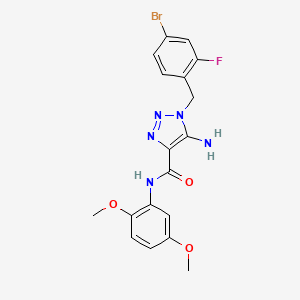

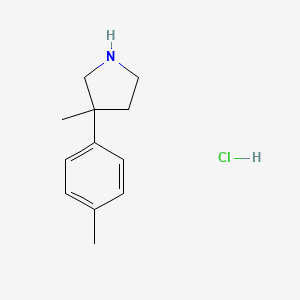
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)



